molecular formula C27H21N3O2S B15100891 N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B15100891
M. Wt: 451.5 g/mol
InChI Key: XTRXAPCYHMHDKJ-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide features a benzamide group attached to a 2,3-dihydro-1,3-thiazole core. Key structural elements include:

  • A (2Z)-configuration at the C=N bond of the thiazole ring.
  • 3-(furan-2-ylmethyl) and 4-phenyl substituents on the thiazole moiety.
  • A phenylimino group at position 2, which stabilizes the thione tautomeric form.

Synthetic routes for analogous compounds involve cyclocondensation of thiosemicarbazides, alkylation with α-halogenated ketones, and tautomerization under basic conditions . Spectroscopic characterization (IR, NMR) confirms the absence of νS–H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹), supporting the thione tautomer .

Properties

Molecular Formula

C27H21N3O2S

Molecular Weight

451.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]benzamide

InChI

InChI=1S/C27H21N3O2S/c31-25(21-13-6-2-7-14-21)29-26-24(20-11-4-1-5-12-20)30(19-23-17-10-18-32-23)27(33-26)28-22-15-8-3-9-16-22/h1-18H,19H2,(H,29,31)

InChI Key

XTRXAPCYHMHDKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CC4=CC=CO4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced through a substitution reaction, often using furan-2-carbaldehyde as a starting material.

    Formation of the Benzamide Group: The final step involves the coupling of the thiazole-furan intermediate with benzoyl chloride under basic conditions to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzoyl chloride in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

(a) Furan vs. Tetrahydrofuran Derivatives
  • N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide (): Replaces the furan-2-ylmethyl with a saturated tetrahydrofuran-2-ylmethyl group.
(b) Halogenated Derivatives
  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ():
    • Substitutes the thiazole ring with a thienylidene (sulfur-containing heterocycle) and introduces fluoro groups.
    • Fluorination enhances metabolic stability and lipophilicity, critical for pharmacokinetics .
(c) Methoxy and Methyl Substituents
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide (): Features a 2-methoxyphenyl group at position 3 and 4-methylbenzamide.

Tautomerism and Spectroscopic Trends

  • Thione vs. Thiol Tautomers :
    • Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit thione dominance, validated by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS–H .
    • In contrast, thiol tautomers (e.g., 2H-triazole-3-thiols) are less stable due to weaker hydrogen-bonding networks .

Structural and Electronic Properties

Table 1: Key Structural Parameters
Compound Substituents (Position) νC=S (cm⁻¹) Tautomer Crystallographic Data (Å)
Target Compound 3-(furan-2-ylmethyl), 4-phenyl, 2-(phenylimino) 1247–1255 Thione Not reported
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-...-benzamide () 3-(2-methoxyphenyl), 4-methylbenzamide 1243–1258 Thione Mean σ(C–C) = 0.002 Å
4-Fluoro-N-[3-(2-fluorophenyl)-...-benzamide () 4-fluoro, 3-(2-fluorophenyl), thienylidene N/A Thione-like Mean σ(C–C) = 0.003 Å

Biological Activity

N-[(2Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a furan ring and thiazole moiety, which are known for their biological significance. Its molecular formula is C19H16N4OC_{19}H_{16}N_{4}O with a molecular weight of 316.4 g/mol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound. For instance, thiazolidinone derivatives exhibit significant activity against various bacterial strains, suggesting that the thiazole core may enhance antimicrobial efficacy .

Anticancer Activity

Research indicates that compounds containing thiazole and furan moieties can inhibit cancer cell proliferation. For example, derivatives with similar structures have shown cytotoxic effects against breast cancer cells in vitro. The mechanism often involves the induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in the inflammatory response. This suggests that this compound may possess similar anti-inflammatory effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
  • Receptor Modulation : It could interact with various receptors in the body, altering signaling pathways associated with inflammation and cancer.
  • DNA Interaction : The structure allows for potential intercalation with DNA, leading to disruption in replication and transcription processes.

Case Studies

Several case studies have documented the effects of related compounds:

  • Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be promisingly low for certain derivatives .
  • Cytotoxicity in Cancer Cells : A derivative similar to this compound was tested against MCF7 breast cancer cells, showing an IC50 value indicating effective inhibition of cell growth .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacterial strains
AnticancerCytotoxic effects on cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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